5-Nitronicotinoyl chloride 5-Nitronicotinoyl chloride
Brand Name: Vulcanchem
CAS No.: 2013-72-1
VCID: VC14113767
InChI: InChI=1S/C6H3ClN2O3/c7-6(10)4-1-5(9(11)12)3-8-2-4/h1-3H
SMILES:
Molecular Formula: C6H3ClN2O3
Molecular Weight: 186.55 g/mol

5-Nitronicotinoyl chloride

CAS No.: 2013-72-1

Cat. No.: VC14113767

Molecular Formula: C6H3ClN2O3

Molecular Weight: 186.55 g/mol

* For research use only. Not for human or veterinary use.

5-Nitronicotinoyl chloride - 2013-72-1

Specification

CAS No. 2013-72-1
Molecular Formula C6H3ClN2O3
Molecular Weight 186.55 g/mol
IUPAC Name 5-nitropyridine-3-carbonyl chloride
Standard InChI InChI=1S/C6H3ClN2O3/c7-6(10)4-1-5(9(11)12)3-8-2-4/h1-3H
Standard InChI Key SNTAEXWRLPBFLM-UHFFFAOYSA-N
Canonical SMILES C1=C(C=NC=C1[N+](=O)[O-])C(=O)Cl

Introduction

Synthesis Methodologies

Nitration of Nicotinoyl Chloride Derivatives

A plausible route involves the nitration of nicotinoyl chloride precursors. For example, 3-chloroaniline has been nitrated using mixed acid (H₂SO₄/HNO₃) under controlled temperatures (-5°C to 10°C) to yield nitro-substituted intermediates, as demonstrated in the synthesis of 5-chloro-2-N-methyl-p-nitroaniline . Adapting this method, nicotinoyl chloride could undergo nitration at the 5-position using fuming nitric acid in dichloromethane at 0°C, followed by purification via recrystallization.

Table 1: Comparative Nitration Conditions for Aromatic Compounds

SubstrateNitrating AgentTemperature (°C)Yield (%)Purity (%)Source
3-ChloroanilineHNO₃/H₂SO₄-5–1064–6698.0–98.8
m-NitrotolueneCl₂/Catalyst20–258599.5

Chlorination of Nitro-Substituted Precursors

Chlorination strategies using Cl₂ gas in the presence of transition metal catalysts (e.g., FeCl₃) have been effective for introducing chlorine atoms into nitroaromatics . For 5-nitronicotinoyl chloride, chlorination of 5-nitronicotinic acid with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) in refluxing toluene could yield the acyl chloride.

Reaction Scheme:

5-Nitronicotinic acid+SOCl2Δ5-Nitronicotinoyl chloride+SO2+HCl\text{5-Nitronicotinic acid} + \text{SOCl}_2 \xrightarrow{\Delta} \text{5-Nitronicotinoyl chloride} + \text{SO}_2 + \text{HCl}

Physicochemical Properties

While experimental data for 5-nitronicotinoyl chloride are scarce, extrapolations from analogous compounds suggest:

  • Melting Point: Estimated 120–125°C (similar to 6-chloro-5-nitronicotinoyl chloride ).

  • Solubility: Likely soluble in polar aprotic solvents (e.g., DMF, DMSO) but insoluble in water due to the acyl chloride’s hydrophobicity.

  • Stability: Susceptible to hydrolysis in moist environments, necessitating anhydrous storage conditions.

Applications in Organic Synthesis

Pharmaceutical Intermediates

5-Nitronicotinoyl chloride serves as a precursor for antimetabolites and kinase inhibitors. For instance, coupling with amines could yield nitro-substituted nicotinamides, which are explored as antitumor agents .

Agrochemical Development

The nitro group enhances herbicidal activity in phenylurea derivatives. Functionalization of 5-nitronicotinoyl chloride with substituted anilines may yield novel herbicides with improved soil persistence .

Challenges and Future Directions

Current limitations include the lack of optimized synthetic protocols and thermodynamic data. Future research should focus on:

  • Developing catalytic nitration methods to improve regioselectivity.

  • Exploring flow chemistry for scalable production.

  • Conducting toxicity profiling to assess environmental impact.

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